7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are privileged structures in medicinal chemistry, often used in the design of novel inhibitors for various targets .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including IR and NMR spectroscopy . For example, the observation of the molecular ion peak at m/z 367 (M +) along with complementary results of the elemental analysis eventually confirmed the molecular formula of a similar compound .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various analytical techniques. For instance, the molecular weight of a similar compound was found to be 376.796 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Triazolopyrimidines, including compounds similar to the one mentioned, have been synthesized and evaluated for their biological activities. For instance, a study detailed the synthesis of triazolopyrimidine derivatives and their evaluation for antimicrobial and antioxidant activities (V. P. Gilava et al., 2020). Another research highlighted the synthesis of novel triazolopyrimidine derivatives containing an isopropyl group, assessing their antibacterial and antifungal properties (J. H. Chauhan & H. Ram, 2019).
Anticancer and Anti-inflammatory Applications
Research has also explored the synthesis of pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016). This study underscores the diversity of biological activities that triazolopyrimidine derivatives may possess, including antitumor and anti-inflammatory effects.
Structural and Supramolecular Studies
Furthermore, the structural analysis and supramolecular assembly of pyrimidine derivatives have been investigated, revealing insights into their chemical behavior and interaction patterns. For example, research on the dihydropyrimidine-2,4-(1H,3H)-dione functionality showcases the potential for novel crown-containing hydrogen-bonded supramolecular assemblies (M. Fonari et al., 2004).
Green Chemistry and Novel Synthesis Methods
Efforts to develop greener and more efficient synthetic methodologies for triazolopyrimidine derivatives are also notable. A study introduced a new additive for the eco-friendly preparation of triazolopyrimidine derivatives, emphasizing the importance of sustainable chemical synthesis processes (N. G. Khaligh et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and induce cell death .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The compound’s inhibition of CDK2 leads to significant anti-proliferative effects against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Direcciones Futuras
The future directions in the research of these compounds could involve the design and synthesis of more potent and efficacious drugs with pyrimidine scaffold . Several clinical trials and marketed drugs indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may interact with enzymes and proteins involved in cell cycle control.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level through enzyme inhibition
Propiedades
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c1-12-16(18(28)26-14-5-3-2-4-6-14)17(27-20(25-12)23-11-24-27)13-7-9-15(10-8-13)29-19(21)22/h2-11,17,19H,1H3,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARNTPLGNCZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.